1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a pyrazinyl group at the 3-position
Scientific Research Applications
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound can be used as a probe to study enzyme mechanisms and as a ligand in the development of bioactive molecules.
Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, as pyrazole-containing compounds exhibit various biological activities, high selectivities, and low toxicities, they have received attention for the development of new pesticides in recent years .
Preparation Methods
The synthesis of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Introduction of the pyrazinyl group: This step involves the coupling of the pyrazole intermediate with a pyrazine derivative, often using palladium-catalyzed cross-coupling reactions.
Addition of the ethyl group: Alkylation reactions are employed to introduce the ethyl group at the 1-position of the pyrazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Mechanism of Action
The mechanism by which 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or receptors involved in signal transduction.
Comparison with Similar Compounds
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile:
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid derivative has different chemical properties and can be used in different types of reactions.
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-methanol: The alcohol derivative has different solubility and reactivity compared to the aldehyde.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
1-ethyl-3-pyrazin-2-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-2-14-6-8(7-15)10(13-14)9-5-11-3-4-12-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNLIQNDTCZVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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